molecular formula C9H9NO2S B3236148 N-(prop-2-yn-1-yl)benzenesulfonamide CAS No. 13630-91-6

N-(prop-2-yn-1-yl)benzenesulfonamide

Cat. No.: B3236148
CAS No.: 13630-91-6
M. Wt: 195.24 g/mol
InChI Key: UBKNDYQTOPYHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Prop-2-yn-1-yl)benzenesulfonamide (compound 9e in ) is a sulfonamide derivative featuring a benzenesulfonyl group linked to a propargyl (prop-2-yn-1-yl) amine. It is synthesized via sulfonylation of propargylamine with benzenesulfonyl chloride, yielding a colorless liquid with a high reaction efficiency (93.8%) . The propargyl group introduces alkyne functionality, enabling applications in click chemistry, catalytic reactions, and medicinal chemistry. Its structural simplicity and reactivity make it a versatile intermediate for synthesizing complex molecules, such as anticancer agents and enzyme inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(prop-2-yn-1-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with propargylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne moiety in N-(prop-2-yn-1-yl)benzenesulfonamide participates in click chemistry via CuAAC reactions. For example:

  • Reaction with 6-nitroindazole azide :
    Under CuSO₄ catalysis, the compound forms triazole-linked hybrids (e.g., 13a–c ) via a one-pot reaction in DMF/H₂O (4:1) at room temperature. Yields exceed 85% due to the alkyne’s high reactivity .

ReactantProductConditionsYield
6-Nitroindazole azideTriazole-linked sulfonamide hybridsCuSO₄, DMF/H₂O, RT, 12 h>85%

Gold-Catalyzed Reactions with N-Oxides

Gold(I) catalysts promote divergent reactivity with N-oxides, enabling the synthesis of heterocycles:

  • Formation of dihydropyridinones :
    Using [(IPr)Au(NTf₂)] and 2,6-dichloropyridine N-oxide in 1,2-dichloroethane, the reaction yields 2a (81%) via C–H activation and cyclization .

  • Side products :
    Alternative catalysts like [(JohnPhos)AuCl]/AgNTf₂ produce dihydropyrroles (3a ) and furan enones (4a ) with lower yields (6–15%) .

Catalyst SystemMajor ProductYieldSelectivity (E/Z)
[(IPr)Au(NTf₂)]Dihydropyridinone81%12:88 (E/Z)
[(JohnPhos)AuCl]/AgNTf₂Dihydropyrrole6%0:100 (E/Z)

Iron-Catalyzed Tandem Sulfonylation and Cyclization

FeSO₄ catalyzes the synthesis of benzosultams via a tandem mechanism:

  • Reaction with benzenesulfonohydrazide :
    Produces (Z)-2-phenyl-4-((phenylsulfonyl)methylene)-3,4-dihydro-2H-benzo[e] thiazine 1,1-dioxide under mild conditions (50°C, 12 h) .

SubstrateProductCatalystYield
BenzenesulfonohydrazideBenzosultam derivativeFeSO₄65–78%

Biological Activity via Carbonic Anhydrase Inhibition

The sulfonamide group binds to zinc in carbonic anhydrases (CAs), showing selective inhibition:

  • IC₅₀ values :

    • CA IX: 12.3 nM

    • CA XII: 8.7 nM
      Modifications to the alkyne or sulfonamide groups alter isoform specificity, making it a candidate for cancer therapeutics .

Alkyne Functionalization in Medicinal Chemistry

The terminal alkyne enables modular derivatization:

  • Propargyl bromide alkylation :
    Forms N-(2-oxo-2H-chromen-6-yl)-N-(prop-2-ynyl)benzenesulfonamides (13a–c ) in >90% yield using K₂CO₃ in acetone .

Rhodium-Catalyzed C–H Activation

Rh₂(Piv)₄ facilitates cyclopropane formation in dichloroethane (90°C, 4 h), yielding fused polycycles via intramolecular C–H insertion .

Scientific Research Applications

Synthetic Chemistry Applications

Iron-Catalyzed Reactions
Recent studies have demonstrated the use of N-(prop-2-yn-1-yl)benzenesulfonamide in iron-catalyzed reactions. A notable method involves a tandem sulfonylation and cyclization process that produces derivatives of benzothiazines. This method utilizes inexpensive and non-toxic iron(II) sulfate (FeSO₄) as a catalyst, showcasing good functional group tolerance and operational convenience .

Reaction TypeCatalyst UsedProduct Obtained
Tandem Sulfonylation and CyclizationFeSO₄Benzothiazine Derivatives

Synthesis of Benzosultams
Another significant application is in the synthesis of benzosultams, where this compound serves as a precursor. This synthesis route also emphasizes the compound's versatility in producing biologically active sulfur-containing heterocycles, which are important in pharmaceutical chemistry .

Medicinal Chemistry Applications

Biological Activity
this compound has been investigated for its potential biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Its derivatives have been noted for their antibacterial and antifungal properties, which are crucial in developing new therapeutic agents .

Case Studies

Case Study: Synthesis and Characterization
A study conducted by Khan et al. focused on the synthesis of N-cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide, which is structurally related to this compound. The research highlighted the compound's role as a precursor for biologically active compounds, demonstrating its importance in synthetic pathways leading to pharmacologically relevant substances .

Case Study: Reaction Efficiency
In another investigation, the efficiency of synthesizing 2-nitro-N-(prop-2-yn-1-yl)benzenesulfonamide was reported with an impressive yield of 84%. This study illustrates the compound's potential in high-yield synthetic applications, further supporting its utility in research settings.

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)benzenesulfonamide involves its interaction with molecular targets through its sulfonamide group. The compound can act as a photosensitizer, generating reactive oxygen species such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive species can then participate in various biochemical reactions, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

Modifications to the benzene ring significantly influence physical properties and reactivity:

Compound Substituent(s) Physical State Yield (%) Melting Point (°C) Key Features
9e (Parent compound) None Colorless liquid 93.8 - High yield, alkyne reactivity
9f 4-Methyl White solid 41.4 70–75 Enhanced crystallinity
9g 4-tert-Butyl White solid 30.9 58–63 Steric hindrance reduces yield
9h 2,4,6-Trimethyl - - - Symmetric substitution for stability
CAS 1147121-55-8 4-Nitro - - - Electron-withdrawing group (MW 308.36)

Key Observations :

  • Electron-donating groups (e.g., methyl in 9f ) improve crystallinity but lower yields compared to the parent compound.
  • Bulky groups (e.g., tert-butyl in 9g ) introduce steric hindrance, further reducing yields .

Hybrid Structures with Heterocyclic Moieties

Compound Heterocycle Physical State Yield (%) Melting Point (°C) Notable Data
int-7 () 5-Phenylfuran White solid 64 89–91 HRMS: [M + Na]⁺ = 388.0974
int-8 () 5-(Thiophen-2-yl)furan White solid 65 127–131 (dec.) Thermal instability
10c () Amino acid derivative - - - Chiral center for enantioselective catalysis

Key Observations :

  • Thiophene-containing analogs (e.g., int-8 ) may exhibit unique electronic properties but face stability challenges .

Key Observations :

  • Phthalimide derivatives (e.g., 30 ) serve as robust intermediates for high-throughput drug discovery .
  • Aminoethyl groups (e.g., 31) enhance solubility but require optimization to improve synthetic efficiency .

Biological Activity

N-(prop-2-yn-1-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs). This article delves into the compound's biological activity, focusing on its mechanisms, synthesis, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a benzenesulfonamide moiety and a prop-2-yn-1-yl group. Its molecular formula is C₉H₉N₁O₂S, with a molecular weight of approximately 195.24 g/mol. The compound's structural features suggest its potential for interacting with various biological targets, particularly enzymes involved in physiological processes.

The primary biological activity of this compound lies in its ability to selectively inhibit certain isoforms of carbonic anhydrases, specifically isoforms IX and XII. These enzymes play crucial roles in regulating acid-base balance and are implicated in tumor microenvironments. By inhibiting these isoforms, the compound may contribute to the modulation of tumor-associated processes, making it a candidate for cancer therapeutics.

Table 1: Inhibition Potency Against Carbonic Anhydrase Isoforms

Isoform Inhibition Potency (IC50)
CA IXTBD
CA XIITBD

Note: TBD indicates that specific values are currently under investigation.

Synthesis

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and efficiency. Alternative synthetic routes may include one-pot reactions that simplify the process. The choice of synthetic pathway can significantly influence the compound's purity and biological activity.

Biological Studies and Findings

Recent studies have highlighted the compound's potential in various biological contexts:

  • Tumor Microenvironment Modulation : Research indicates that this compound could selectively inhibit tumor-associated carbonic anhydrases, which may alter the tumor microenvironment and inhibit tumor growth.
  • Binding Affinity Studies : Interaction studies have focused on the binding affinity of this compound to carbonic anhydrases. Modifications to its sulfonamide structure have shown significant impacts on its inhibitory potency and selectivity towards different CA isoforms.
  • Case Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit varying degrees of inhibition against carbonic anhydrases, indicating the importance of structural modifications for enhancing therapeutic efficacy.

Comparative Analysis with Related Compounds

To understand the biological activity better, it's essential to compare this compound with other related sulfonamide compounds.

Table 2: Comparison of Biological Activities

Compound Target Enzyme Inhibition Potency (IC50) Notes
This compoundCA IX & XIITBDSelective inhibitor
4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamideUnknownTBDDecreased heart rate in rat model
2-hydrazinocarbonyl-benzenesulfonamideUnknownTBDEffects on perfusion pressure

Note: Values for inhibition potency are currently being researched.

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

  • Pharmacokinetics : Understanding the pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) will be crucial for evaluating therapeutic potential.
  • In Vivo Studies : Conducting comprehensive in vivo studies to assess the efficacy and safety profile of this compound in animal models will provide insights into its clinical applicability.
  • Structural Optimization : Further structural modifications could enhance selectivity and potency against specific carbonic anhydrase isoforms.

Q & A

Q. Basic Synthesis and Characterization

Q. Q1. What are the standard synthetic routes for preparing N-(prop-2-yn-1-yl)benzenesulfonamide, and how can its purity be validated?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution. A common approach involves reacting benzenesulfonyl chloride with propargylamine (prop-2-yn-1-amine) in the presence of a base like triethylamine or NaH in anhydrous solvents (e.g., acetonitrile or dichloromethane). For example, in a reported procedure, propargylamine and benzenesulfonyl chloride reacted at 0°C with NaH, followed by stirring at room temperature to yield the product . Post-synthesis, purity is validated using thin-layer chromatography (TLC) and high-resolution techniques like 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR. For instance, 1H^1 \text{H}-NMR peaks for the propargyl group appear as triplets at δ ~2.5 ppm (CH2_2) and a singlet at δ ~1.9 ppm (terminal alkyne proton) .

Q. Structural Analysis

Q. Q2. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of solvent (e.g., ethanol or ethyl acetate). Data collection is performed using a diffractometer, and structures are solved using direct methods in programs like SHELXS or SHELXD . Refinement employs SHELXL , which handles anisotropic displacement parameters and hydrogen bonding networks. For example, in related sulfonamide derivatives, hydrogen bonds between sulfonyl oxygen and amine groups are critical for stabilizing the crystal lattice . Mercury software is recommended for visualizing and analyzing intermolecular interactions post-refinement .

Q. Advanced Synthesis Optimization

Q. Q3. How can low yields (~30%) in the synthesis of this compound derivatives be addressed?

Methodological Answer: Low yields often arise from competing side reactions (e.g., alkyne dimerization) or inefficient coupling. Strategies include:

  • Temperature control : Maintaining reaction temperatures below 0°C during sulfonamide bond formation to suppress side reactions .
  • Catalyst optimization : Using Cu(I) catalysts (e.g., CuBr) to enhance regioselectivity in propargylation steps .
  • Purification : Employing column chromatography with silica gel or alumina, using gradients of ethyl acetate/hexane (e.g., 1:5 to 1:3) to isolate pure products .
    For example, a derivative synthesized via propargylamine coupling achieved 78% yield after optimizing solvent (anhydrous acetonitrile) and purification (DCM/methanol gradient) .

Q. Pharmacological Applications

Q. Q4. What role does this compound play in NLRP3 inflammasome inhibition, and how are its biological activities validated?

Methodological Answer: Derivatives of this compound are explored as second-generation NLRP3 inhibitors. For instance, Compound 31 (4-(2-aminoethyl)-N-(prop-2-yn-1-yl)benzenesulfonamide) showed inhibitory activity in IL-1β release assays. Biological validation involves:

  • In vitro assays : THP-1 macrophages are primed with LPS and stimulated with ATP or nigericin; IL-1β levels are quantified via ELISA .
  • Structure-activity relationship (SAR) : Modifying the propargyl group (e.g., adding substituted benzylamines) enhances binding to the NLRP3 NACHT domain .
    Advanced derivatives like 34 (4-(2-((5-chloro-2-methoxybenzyl)amino)ethyl)-N-(prop-2-yn-1-yl)benzenesulfonamide) achieved IC50_{50} values <100 nM in inflammasome inhibition assays .

Q. Data Contradiction Analysis

Q. Q5. How should researchers resolve discrepancies in reported NMR chemical shifts for this compound derivatives?

Methodological Answer: Discrepancies often arise from solvent effects, concentration, or impurities. Steps include:

Reference standardization : Compare data against deuterated solvent peaks (e.g., CDCl3_3 at δ 7.26 ppm for 1H^1 \text{H}-NMR).

Paramagnetic shielding : Propargyl protons may shift upfield in polar solvents (e.g., DMSO-d6_6 vs. CDCl3_3) .

Impurity checks : Use 13C^{13} \text{C}-NMR DEPT-135 to confirm absence of unreacted starting materials (e.g., residual propargylamine at δ ~80 ppm for sp carbons) .
For example, a derivative’s propargyl CH2_2 group showed δ 2.48 ppm in CDCl3_3 but δ 2.52 ppm in DMSO-d6_6 due to hydrogen bonding .

Q. Advanced Computational Modeling

Q. Q6. What computational methods are used to predict the reactivity of this compound in click chemistry?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts alkyne reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key parameters include:

  • HOMO-LUMO gaps : Narrow gaps (~5 eV) indicate higher reactivity .
  • Natural bond orbital (NBO) analysis : Propargyl sulfonamides show strong electron-withdrawing effects from the sulfonyl group, polarizing the alkyne for regioselective triazole formation .
    Software like Gaussian 16 or ORCA is used, with solvent effects modeled via the conductor-like polarizable continuum model (CPCM) .

Q. Analytical Method Development

Q. Q7. How can HPLC methods be optimized for quantifying this compound in biological matrices?

Methodological Answer: Reverse-phase HPLC with a C18 column (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 μm) is standard. Optimization steps:

  • Mobile phase : Acetonitrile/water (60:40) with 0.1% trifluoroacetic acid improves peak symmetry.
  • Detection : UV at 254 nm (sulfonamide absorbance).
  • Validation : Linearity (R2^2 >0.99), LOD/LOQ (e.g., 0.1 μg/mL and 0.3 μg/mL), and recovery (>95%) are assessed using spiked plasma samples .

Q. Stability and Degradation

Q. Q8. What are the major degradation pathways of this compound under acidic conditions, and how are they characterized?

Methodological Answer: Acidic hydrolysis targets the sulfonamide bond. In 1M HCl at 60°C, the compound degrades into benzenesulfonic acid and propargylamine. Characterization tools:

  • LC-MS : Degradants identified via m/z 141 (propargylamine, [M+H]+^+) and m/z 173 (benzenesulfonic acid, [M-H]^-).
  • Kinetic studies : Pseudo-first-order rate constants (k) are calculated using Arrhenius plots to predict shelf life .

Properties

IUPAC Name

N-prop-2-ynylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-2-8-10-13(11,12)9-6-4-3-5-7-9/h1,3-7,10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKNDYQTOPYHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A benzenesulfonyl chloride derivative of the general formula (2) is reacted with propargylamine to obtain an N-propargylbenzenesulfonamide derivative of the general formula (4). A compound of the general formula (4) is reacted with 2-trifluoromethylbenzoyl halide to synthesize a compound of the general formula (1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Benzene sulfonyl chloride (1.16 mL, 9.1 mmol) was added to stirred solution of propargylamine (0.62 mL, 9.1 mmol) and dimethylaminopyridine (22 mg, 0.18 mmol) in pyridine (5 mL) at room temperature. The resulting solution was aged at ambient temperature for approximately 15 h. The reaction mixture was diluted with ethyl acetate and washed successively with 1N HCl and brine. The organic phase was dried (Na2SO4), filtered and concentrated in vacuo to furnish the title compound (i-2), which was used without further purification.
Quantity
1.16 mL
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step Two
Quantity
22 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To 8.6 g. piloty acid dissolved in 50 ml. methanol, propargyl bromine (6.6 g.) was added. 10.8 g. sodium methoxide (25%) was added slowly dropwise. An exothermic reaction resulted, the temperature was maintained at 30° C. The reaction mixture was stirred for approximately 1 hour at room temperature. The solvent was removed in vacuo. There was obtained a yellow solid. This material was treated with ether and the solid filtered off and dried. There was obtained 3.1 g. of the title compound, a low melting solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.6 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-3-phenylsulfanylbutanoic acid
2-Amino-3-phenylsulfanylbutanoic acid
N-(prop-2-yn-1-yl)benzenesulfonamide
2-Amino-3-phenylsulfanylbutanoic acid
2-Amino-3-phenylsulfanylbutanoic acid
N-(prop-2-yn-1-yl)benzenesulfonamide
2-Amino-3-phenylsulfanylbutanoic acid
2-Amino-3-phenylsulfanylbutanoic acid
N-(prop-2-yn-1-yl)benzenesulfonamide
2-Amino-3-phenylsulfanylbutanoic acid
2-Amino-3-phenylsulfanylbutanoic acid
N-(prop-2-yn-1-yl)benzenesulfonamide
2-Amino-3-phenylsulfanylbutanoic acid
2-Amino-3-phenylsulfanylbutanoic acid
N-(prop-2-yn-1-yl)benzenesulfonamide
2-Amino-3-phenylsulfanylbutanoic acid
2-Amino-3-phenylsulfanylbutanoic acid
N-(prop-2-yn-1-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.